molecular formula C26H43LiO9 B586934 Mupirocin lithium CAS No. 73346-79-9

Mupirocin lithium

Cat. No.: B586934
CAS No.: 73346-79-9
M. Wt: 506.561
InChI Key: XFIKMPRBSORKQP-JATHGWPISA-M
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Description

Mupirocin lithium is a topical antibiotic derived from the bacterium Pseudomonas fluorescens. It is primarily used to treat skin infections caused by Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes. This compound is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), making it a valuable tool in combating antibiotic-resistant infections .

Mechanism of Action

Target of Action

Mupirocin lithium primarily targets the bacterial isoleucyl transfer-RNA (tRNA) synthetase . This enzyme plays a crucial role in bacterial protein synthesis by promoting the conversion of isoleucine and tRNA to isoleucyl-tRNA .

Mode of Action

This compound exerts its antimicrobial activity by specifically and reversibly binding to bacterial isoleucyl-tRNA synthetase . This binding inhibits the activity of the enzyme, thereby blocking the synthesis of bacterial proteins and RNA .

Biochemical Pathways

The inhibition of isoleucyl-tRNA synthetase by this compound disrupts the normal biochemical pathways of protein synthesis in bacteria. This disruption prevents the conversion of isoleucine and tRNA to isoleucyl-tRNA, leading to a decrease in its cellular levels inside the cells and ultimately causing bacterial death .

Pharmacokinetics

It is primarily used to treat impetigo and secondary skin infections caused by Staphylococcus aureus and Streptococcus pyogenes

Result of Action

The result of this compound’s action is the inhibition of bacterial protein and RNA synthesis , which usually results in bacterial death . It displays a broad-spectrum activity against many gram-positive bacteria and certain gram-negative bacteria in vitro .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the development of resistance to mupirocin has been observed, particularly in the context of its wide use without prescription .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mupirocin lithium is synthesized through a series of chemical reactions starting from pseudomonic acid A, which is produced by the fermentation of Pseudomonas fluorescens. The synthesis involves esterification and subsequent lithium salt formation. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Pseudomonas fluorescens in bioreactors. The fermentation broth is then subjected to extraction and purification processes to isolate pseudomonic acid A. This is followed by chemical modification to produce this compound. The entire process is optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Mupirocin lithium undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired modifications .

Major Products Formed: The major products formed from these reactions include various derivatives of mupirocin with altered antibacterial properties. These derivatives are studied for their potential use in overcoming bacterial resistance .

Scientific Research Applications

Mupirocin lithium has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Mupirocin lithium is unique due to its high efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and its ability to inhibit bacterial protein synthesis without cross-resistance to other antibiotics. This makes it a valuable tool in the fight against antibiotic-resistant infections .

Properties

IUPAC Name

lithium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O9.Li/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);/q;+1/p-1/b16-13+;/t17-,18-,19-,20-,21-,24+,25-,26-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIKMPRBSORKQP-JATHGWPISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43LiO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746663
Record name Lithium 9-({(2E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-({(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl}methyl)oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73346-79-9
Record name Lithium 9-({(2E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-({(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl}methyl)oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2S-[2ALPHA(E),3BETA,4BETA,5ALPHA[2R,3R,(1R,2R)]]]-9-[[3-METHYL-1-OXO-4-[TETRAHYDRO-3,4-DIHYDROXY-5-[[3-(2- HYDROXY-1-METHYLPROPYL)OXIRANYL]METHYL]-2H-PYRAN-2-YL]-2-BUTENYL]OXY]NONANOIC ACID MONOLITHIUM SALT
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: Why is Mupirocin lithium used in culture media for Bifidobacteria?

A: this compound is an antibiotic that inhibits isoleucyl-tRNA synthetase, an enzyme crucial for bacterial protein synthesis. While it exhibits broad-spectrum activity, it is particularly effective against Gram-positive bacteria. In the context of Bifidobacteria research, this compound is incorporated into culture media as a selective agent [, ]. This selectivity helps to inhibit the growth of other bacterial species commonly found in the gut or environment, allowing researchers to isolate and cultivate Bifidobacteria more effectively.

Q2: How does this compound contribute to the isolation of specific Bifidobacteria strains?

A: The research papers highlight the use of this compound in modified media for isolating specific Bifidobacteria strains. For instance, one study used a this compound-modified MRS (de Man, Rogosa, and Sharpe) agar medium to screen for cholesterol-lowering Bifidobacteria from Guizhou Xiang Pigs []. By suppressing the growth of other bacterial species, this selective medium allowed researchers to identify and isolate Bifidobacterium animalis subsp. lactis BZ25, a strain demonstrating promising cholesterol-lowering properties.

Q3: Are there alternative selective agents to this compound in Bifidobacteria research?

A: Yes, researchers have explored other selective agents besides this compound. One study employed a combination of clindamycin and ciprofloxacin in MRS agar (MRS-CC) to selectively enumerate Lactobacillus acidophilus []. While this approach showed promise, it also allowed the growth of Lactobacillus casei, highlighting the need to consider the microbial composition of the samples being analyzed.

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